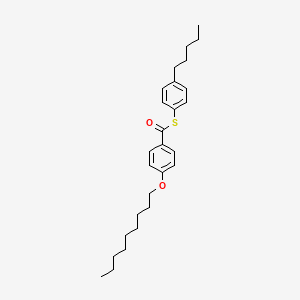
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-nonyloxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate has several scientific research applications:
Materials Science: This compound is used in the development of liquid crystalline materials, which have applications in display technologies and advanced optical devices.
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its unique chemical properties and ability to interact with biological membranes.
Wirkmechanismus
The mechanism of action of S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can interact with biological membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- 4-Pentylphenyl 4-methoxybenzoate
- S-(4-pentylphenyl) 4-(heptyloxy)benzenecarbothioate
Uniqueness
S-(4-Pentylphenyl) 4-(nonyloxy)benzene-1-carbothioate is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. Its ability to form liquid crystalline phases makes it particularly valuable in materials science applications.
Eigenschaften
CAS-Nummer |
72047-66-6 |
|---|---|
Molekularformel |
C27H38O2S |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
S-(4-pentylphenyl) 4-nonoxybenzenecarbothioate |
InChI |
InChI=1S/C27H38O2S/c1-3-5-7-8-9-10-12-22-29-25-18-16-24(17-19-25)27(28)30-26-20-14-23(15-21-26)13-11-6-4-2/h14-21H,3-13,22H2,1-2H3 |
InChI-Schlüssel |
QQAHMTUEETYZFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


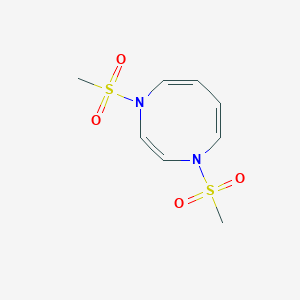
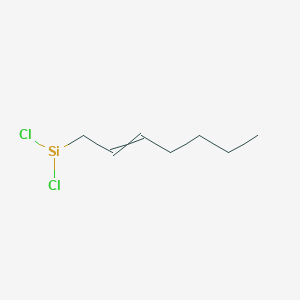
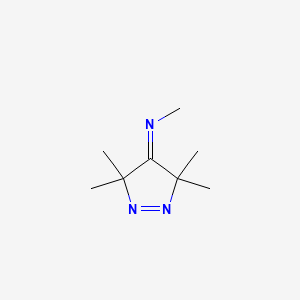
![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
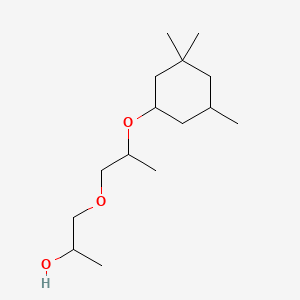
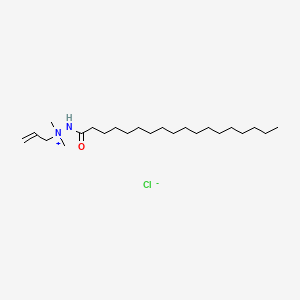

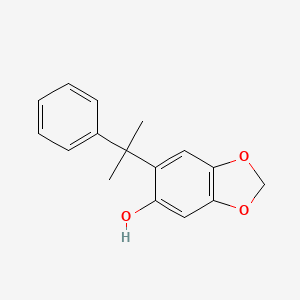
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)
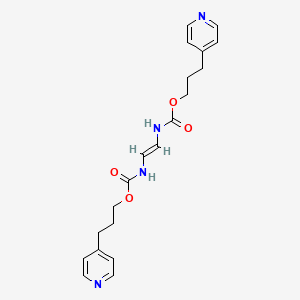
![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)

